molecular formula C20H21ClN4O3S B2736105 1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848755-28-2

1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2736105
CAS RN: 848755-28-2
M. Wt: 432.92
InChI Key: FWNHZNPUSBEVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C20H21ClN4O3S and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liver X Receptor Agonists

Compounds structurally related to the specified chemical have been explored as liver X receptor (LXR) agonists. For example, a study by Singhaus et al. (2010) showed that imidazo[1,2-a]pyridine derivatives, which share the imidazoquinoxaline motif, acted as high-affinity LXR ligands demonstrating good agonist potency and efficacy in functional assays of LXR activity (Singhaus et al., 2010).

Antioxidative Effects

Research by Xi and Liu (2015) on imidazo[1,2-a]pyridines synthesized via the Groebke three-component-reaction indicated that these compounds, incorporating ferrocenyl groups, showed significant antioxidative effects, including scavenging of various radicals and inhibition of DNA oxidation (Xi & Liu, 2015).

Antibacterial Activity

A study conducted by Alavi et al. (2017) involved the synthesis of quinoxaline sulfonamides demonstrating antibacterial activities against Staphylococcus spp. and Escherichia coli. The synthesis approach highlighted a green synthesis method, potentially linking to environmental sustainability in drug development (Alavi et al., 2017).

Corrosion Inhibition

Quinoxaline derivatives have also been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and evaluated them as corrosion inhibitors for mild steel in an acidic medium, showcasing their high efficiency and providing insights into applications beyond biomedical research (Saraswat & Yadav, 2020).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-ethoxypropyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-2-28-13-5-12-24-14-25(29(26,27)16-10-8-15(21)9-11-16)20-19(24)22-17-6-3-4-7-18(17)23-20/h3-4,6-11H,2,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNHZNPUSBEVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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